

Application Notes and Protocols for Parallel Artificial Liquid Membrane Extraction (PALME)

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Parallel Artificial Liquid Membrane Extraction (PALME)

Parallel Artificial Liquid Membrane Extraction (PALME) is a high-throughput sample preparation technique that utilizes a 96-well plate format to perform liquid-liquid-liquid microextraction. This method offers a significant advancement over traditional liquid-liquid extraction and solid-phase extraction by miniaturizing the extraction process, drastically reducing the consumption of organic solvents, and enabling the simultaneous processing of up to 96 samples.[1][2][3] PALME is particularly well-suited for the extraction of analytes from complex biological matrices such as plasma, blood, and oral fluid, as well as for applications in environmental and food analysis.[4]

The core principle of PALME involves the extraction of analytes from a sample solution (donor phase) through a thin layer of an organic solvent immobilized in a porous membrane (the artificial liquid membrane) and into an acceptor solution. The process is typically driven by a pH gradient, which facilitates the selective transfer and concentration of acidic or basic analytes.[2]

Key Advantages of PALME:

 High-Throughput: The 96-well plate format allows for the simultaneous extraction of a large number of samples, significantly increasing sample throughput.[1][2]



- Miniaturization and Green Chemistry: PALME requires only microliter volumes of organic solvent per sample, making it an environmentally friendly technique.[1]
- Excellent Sample Clean-up: The artificial liquid membrane acts as a selective barrier, effectively removing proteins, phospholipids, and other matrix components, resulting in clean extracts.
- High Enrichment Factors: The technique can achieve significant analyte pre-concentration.
- Automation Compatibility: The 96-well plate format is readily adaptable to automated liquid handling systems, further enhancing throughput and reproducibility.

Experimental Protocols

This section provides detailed protocols for the application of PALME in various fields. While PALME is well-established for drug analysis, its application in environmental and food analysis is an emerging area. The protocols for pesticide and environmental pollutant analysis are based on established liquid-phase microextraction principles and adapted for the PALME workflow.

Protocol 1: Extraction of Basic Drugs from Human Plasma

This protocol is designed for the extraction of basic drug compounds from human plasma samples prior to LC-MS analysis.

Materials:

- 96-well donor plate (polypropylene, 0.5 mL or greater well volume)
- 96-well acceptor plate with a filter membrane (e.g., polyvinylidene fluoride PVDF)
- 96-well plate lid
- Multichannel pipette or automated liquid handler
- Plate shaker



- Organic solvent for the artificial liquid membrane (e.g., dihexyl ether, dodecyl acetate with 1% trioctylamine)
- Donor phase pH adjustment solution (e.g., 40 mM NaOH)
- Acceptor solution (e.g., 20 mM formic acid)
- Human plasma samples

Procedure:

- Sample Preparation: Pipette 125 μL of human plasma into each well of the 96-well donor plate.
- pH Adjustment of Donor Phase: Add 125 μL of 40 mM NaOH to each well containing the
 plasma sample. This raises the pH of the sample, ensuring the basic analytes are in their
 neutral, extractable form.[2] The total sample volume should be between 200 μL and 250 μL
 to ensure proper contact with the liquid membrane.[2]
- Artificial Liquid Membrane Preparation: Pipette 3-5 μL of the organic solvent directly onto the center of each filter in the 96-well acceptor plate. The solvent will spontaneously impregnate the porous membrane, forming the artificial liquid membrane.[2]
- Acceptor Solution Addition: Pipette 50 μL of 20 mM formic acid into each well of the acceptor plate. This acidic solution will trap the basic analytes as they diffuse across the membrane by converting them into their ionized, non-extractable form.
- Extraction: Clamp the donor and acceptor plates together to form a "sandwich" and place them on a plate shaker. Agitate the assembly at 800-1200 rpm for 30-60 minutes.
- Sample Collection: After extraction, carefully separate the plates. The acceptor solutions containing the extracted analytes are now ready for direct injection into an LC-MS system.

Protocol 2: Extraction of Acidic Drugs from Human Plasma

This protocol is adapted for the extraction of acidic drug compounds from human plasma.



Materials:

- Same as Protocol 1.
- Organic solvent for the artificial liquid membrane (e.g., dihexyl ether).
- Donor phase pH adjustment solution (e.g., 250 mM HCl).
- Acceptor solution (e.g., 25 mM ammonia solution).

Procedure:

- Sample Preparation: Dilute plasma samples 1:1 (v/v) with 250 mM HCl in the wells of the donor plate.[4] This lowers the pH to ensure acidic analytes are in their neutral form.
- Artificial Liquid Membrane Preparation: Pipette 2 μL of dihexyl ether onto each filter of the acceptor plate.[4]
- Acceptor Solution Addition: Pipette 50 μL of 25 mM ammonia solution into each well of the acceptor plate.[4] This basic solution will trap the acidic analytes.
- Extraction: Clamp the plates together and agitate at 800-1200 rpm for 60 minutes.
- Sample Collection: Separate the plates and collect the acceptor solutions for LC-MS analysis.

Protocol 3: Multi-Residue Pesticide Analysis in Fruits (Adapted Protocol)

This protocol is an adaptation of liquid-phase microextraction principles for the analysis of pesticide residues in fruit samples using PALME.

Materials:

- Same as Protocol 1.
- Homogenizer or blender.



- Centrifuge.
- Organic solvent for the artificial liquid membrane (e.g., a mixture of dodecanol and hexadecane).
- Donor phase pH adjustment solution (e.g., phosphate buffer, pH 7).
- Acceptor solution (e.g., acetonitrile or a suitable aqueous solution for LC-MS).
- · Fruit samples.

Procedure:

- Sample Preparation: Homogenize a representative portion of the fruit sample. Weigh 5 g of the homogenate into a centrifuge tube and add 10 mL of acetonitrile. Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Donor Phase Preparation: Transfer an aliquot of the supernatant from the previous step into the wells of the donor plate. Adjust the pH to approximately 7 using a phosphate buffer.
- Artificial Liquid Membrane Preparation: Prepare the artificial liquid membrane in the acceptor plate as described in Protocol 1, using a suitable organic solvent mixture.
- Acceptor Solution Addition: Add the acceptor solution to the acceptor plate wells. The choice
 of acceptor solution will depend on the target pesticides and the analytical method.
- Extraction: Assemble the PALME device and perform the extraction with agitation for 60-120 minutes.
- Sample Collection: Collect the acceptor solutions for analysis by GC-MS or LC-MS/MS.

Protocol 4: Analysis of Emerging Pollutants in Water Samples (Adapted Protocol)

This protocol outlines a potential PALME procedure for the extraction of emerging environmental pollutants from water samples.

Materials:



- Same as Protocol 1.
- Organic solvent for the artificial liquid membrane (selected based on the polarity of the target pollutants).
- Donor phase pH adjustment solution (e.g., HCl or NaOH to adjust the sample to the optimal pH for extraction).
- Acceptor solution (selected to trap the target analytes).
- · Water samples.

Procedure:

- Sample Preparation: Collect water samples and filter them if necessary to remove particulate matter.
- Donor Phase Preparation: Pipette the water sample into the donor plate. Adjust the pH of the sample based on the acidic or basic properties of the target pollutants to ensure they are in their neutral form.
- Artificial Liquid Membrane and Acceptor Solution Preparation: Prepare the acceptor plate
 with the appropriate organic solvent and acceptor solution, following the principles outlined in
 Protocols 1 and 2.
- Extraction: Perform the extraction with agitation for a duration optimized for the specific pollutants of interest.
- Sample Collection: Collect the acceptor solutions for subsequent analysis by a suitable analytical technique such as LC-MS/MS or GC-MS.

Data Presentation

The following tables summarize typical quantitative data obtained from PALME applications.

Table 1: Quantitative Data for the Extraction of Basic Drugs from Human Plasma[1]



Analyte	Organic Solvent	Extraction Time (min)	Recovery (%)	RSD (%)	LOQ (ng/mL)
Pethidine	Dihexyl ether	30	34	< 12	0.01
Nortriptyline	Dihexyl ether	30	74	< 12	0.02
Methadone	Dihexyl ether	30	65	< 12	0.35
Haloperidol	Dihexyl ether	30	58	< 12	0.05

Table 2: Quantitative Data for the Extraction of Acidic Drugs from Dried Blood Spots[4]

Analyte	Organic Solvent	Extraction Time (min)	Recovery (%)
Ketoprofen	Dihexyl ether	60	63
Fenoprofen	Dihexyl ether	60	75
Flurbiprofen	Dihexyl ether	60	85
Ibuprofen	Dihexyl ether	60	80

Table 3: Representative Quantitative Data for Multi-Residue Pesticide Analysis in Palm Kernel (using a modified QuEChERS method, adaptable for PALME principles)[5]

Analyte	Fortification Level (mg/kg)	Recovery (%)	RSD (%)	LOQ (mg/kg)
Tetraconazole	0.1	95	< 10	0.31-0.7
Penconazole	0.1	98	< 10	0.31-0.7
Hexaconazole	0.1	92	< 10	0.31-0.7
Propiconazole	0.1	102	< 10	0.31-0.7
Epoxiconazole	0.1	88	< 10	0.31-0.7



Mandatory Visualization PALME General Workflow

Caption: General workflow for Parallel Artificial Liquid Membrane Extraction (PALME).

Decision-Making Workflow for PALME Method Development

Caption: Decision-making workflow for developing a PALME method.

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